1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-(2,4-dimethoxyphenyl)urea
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea is a compound that features a benzothiazole ring fused to a phenyl ring, and a urea moiety attached to another phenyl ring with methoxy substituents. Benzothiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The urea moiety can be introduced through the reaction of the benzothiazole derivative with an isocyanate or by using phosgene and an amine . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea, involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions . The reactions typically require controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-one: Known for its antibacterial properties.
2,4-disubstituted thiazoles: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea is unique due to its specific combination of a benzothiazole ring and a urea moiety, which imparts distinct biological activities and chemical reactivity. Its methoxy substituents further enhance its properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H19N3O3S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,4-dimethoxyphenyl)urea |
InChI |
InChI=1S/C22H19N3O3S/c1-27-16-11-12-17(19(13-16)28-2)25-22(26)23-15-9-7-14(8-10-15)21-24-18-5-3-4-6-20(18)29-21/h3-13H,1-2H3,(H2,23,25,26) |
InChI Key |
RPKBUEUYYSALAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OC |
Origin of Product |
United States |
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